Home > Products > Screening Compounds P113165 > (7-Methylimidazo[1,2-A]pyridin-3-YL)methanamine
(7-Methylimidazo[1,2-A]pyridin-3-YL)methanamine -

(7-Methylimidazo[1,2-A]pyridin-3-YL)methanamine

Catalog Number: EVT-15373665
CAS Number:
Molecular Formula: C9H11N3
Molecular Weight: 161.20 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(7-Methylimidazo[1,2-A]pyridin-3-YL)methanamine is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. It has garnered attention due to its potential biological activities and applications in medicinal chemistry. The compound's structure features a fused ring system that includes an imidazole ring and a pyridine ring, with a methyl group at the 7-position and a methanamine group at the 3-position. This unique configuration contributes to its chemical properties and biological interactions.

Source

The compound can be synthesized through various chemical methods, and its applications span across fields such as pharmaceuticals and materials science. Its relevance in scientific research is underscored by the increasing interest in heterocyclic compounds for drug development.

Classification

(7-Methylimidazo[1,2-A]pyridin-3-YL)methanamine is classified as an organic nitrogen-containing heterocycle. Its classification is significant due to the diverse reactivity and biological implications associated with nitrogenous heterocycles.

Synthesis Analysis

Methods

The synthesis of (7-Methylimidazo[1,2-A]pyridin-3-YL)methanamine typically involves the cyclization of suitable precursors under controlled conditions. A common synthetic route includes:

  1. Condensation Reaction: The reaction between 2-aminopyridine and methylglyoxal in the presence of an acid catalyst forms the imidazo[1,2-a]pyridine core.
  2. Functionalization: The core is further functionalized by introducing a methyl group and converting it into the methanamine derivative through standard organic synthesis techniques.

Technical Details

The synthesis may utilize various reagents and conditions to optimize yield and purity. Techniques such as continuous flow reactors can enhance efficiency during industrial-scale production.

Molecular Structure Analysis

Structure

The molecular formula of (7-Methylimidazo[1,2-A]pyridin-3-YL)methanamine is C9H12N2C_9H_{12}N_2. Its structure can be represented as follows:

  • InChI: InChI=1S/C9H12N2/c1-7-3-4-11-8(6-12)5-10-9(7)11/h2-5,12H,6H2,1H3
  • InChI Key: BIKHBXLQYBABBC-UHFFFAOYSA-N
  • SMILES: CC1=CC=CN2C1=NC=C2CN

Data

The molecular weight of (7-Methylimidazo[1,2-A]pyridin-3-YL)methanamine is approximately 148.21 g/mol. The compound exhibits distinct physical properties due to its unique molecular structure.

Chemical Reactions Analysis

Reactions

(7-Methylimidazo[1,2-A]pyridin-3-YL)methanamine can undergo several types of chemical reactions:

  1. Oxidation: This compound can be oxidized to form corresponding N-oxides.
  2. Reduction: Reduction reactions can convert the imidazo[1,2-a]pyridine core to more saturated derivatives.
  3. Substitution: Nucleophilic substitution reactions can introduce various functional groups at specific positions on the imidazo[1,2-a]pyridine ring.

Technical Details

Common reagents for these reactions include:

  • Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid.
  • Reducing Agents: Sodium borohydride or lithium aluminum hydride.
  • Substitution Reagents: Alkyl halides or acyl chlorides under acidic or basic conditions.
Mechanism of Action

The mechanism of action for (7-Methylimidazo[1,2-A]pyridin-3-YL)methanamine primarily involves its interaction with biological targets through binding to specific receptors or enzymes. The presence of the nitrogen atoms in the heterocyclic structure allows for hydrogen bonding and other interactions that facilitate its biological activity.

Process

The proposed mechanism includes:

  1. Formation of an intermediate complex with target proteins.
  2. Induction of conformational changes in the target protein leading to altered biological responses.
  3. Potential modulation of signaling pathways associated with cellular functions.
Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 148.21 g/mol
  • Density: Specific density data may vary; typical values range around 1.0 g/cm³.

Chemical Properties

  • Solubility: Generally soluble in polar solvents such as water and ethanol.
  • Stability: The compound is stable under standard laboratory conditions but may decompose under extreme pH or temperature conditions.

Relevant Data or Analyses

Further studies on solubility, stability, and reactivity are essential for understanding its practical applications in scientific research.

Applications

(7-Methylimidazo[1,2-A]pyridin-3-YL)methanamine has several scientific uses:

  1. Pharmaceutical Development: It serves as a lead compound for developing new therapeutic agents targeting various diseases.
  2. Biological Research: Investigated for its potential antimicrobial, anticancer, and anti-inflammatory activities.
  3. Material Science: Used in synthesizing specialty chemicals and advanced materials due to its unique structural properties.

The ongoing research into this compound highlights its significance in multiple domains, particularly in drug discovery and development processes.

Introduction to Imidazo[1,2-a]pyridine Scaffolds in Medicinal Chemistry

Historical Development of Imidazo[1,2-a]pyridine Derivatives in Drug Discovery

Imidazo[1,2-a]pyridine (IP) represents a privileged scaffold in medicinal chemistry, first gaining prominence with the approval of zolpidem (hypnotic, 1988) and alpidem (anxiolytic, 1990s). This fused bicyclic 5,6-heterocycle exhibits remarkable structural plasticity, enabling diverse receptor interactions. Clinically approved derivatives demonstrate therapeutic applications spanning CNS disorders (zolpidem), cardiology (olprinone), and gastroenterology (zolimidine) [6] [9]. The scaffold’s "drug prejudice" status stems from its balanced physicochemical properties: moderate logP (1-3), molecular weight (<350 Da for most derivatives), and hydrogen-bonding capacity facilitating membrane permeability and target engagement. Recent decades witnessed a resurgence in IP drug discovery, with over 17 IP-based candidates in clinical trials for conditions including tuberculosis (telacebec/Q203, Phase IIa), cancer, and Alzheimer’s disease [1] [9]. The structural evolution progressed from early 2D QSAR models to contemporary fragment-based designs exploiting the scaffold’s capacity for hydrogen bonding (N1, N3) and π-stacking (aromatic ring).

Pharmacological Significance of Substituent Positioning in Imidazo[1,2-a]pyridine Analogues

Substituent positioning on the IP core critically determines pharmacological activity through steric, electronic, and conformational effects:

Table 1: Position-Specific Effects of Imidazo[1,2-a]pyridine Substitutents

PositionElectronicsPreferred SubstituentsBiological ImpactExample Activity Shift
C3Electron-deficientAmides, methanamine, vinylTarget specificity (QcrB inhibition, kinase mod.)MIC₉₀: 0.004μM (anti-TB) [1]
C7Moderately activatingMethyl, methoxy, halogensEnhanced metabolic stability, cell penetrationCytotoxicity IC₅₀: ↓30% (methyl vs H) [3]
C6VariableHalogens, small alkylsπ-stacking efficiency, solubilityAChE IC₅₀: 79μM (methyl@R4) [9]
N1Basic nitrogenH, alkyl groupsProtonation state (pH-dependent activity)GABA_A binding affinity ↑ [6]
  • C3 Position: The C3 position’s accessibility to solvent-exposed regions makes it ideal for attaching pharmacophores. Methanamine derivatives (e.g., (7-Methylimidazo[1,2-a]pyridin-3-yl)methanamine) enable hydrogen bonding or covalent modification. Anti-TB carboxamides at C3 achieve nanomolar MICs (0.004μM) against M. tuberculosis via QcrB inhibition [1].
  • C7 Position: Methyl substitution at C7 (as in our target compound) enhances lipophilicity (logP +0.5) and sterically blocks oxidative metabolism. In HCC1937 breast cancer cells, 7-methyl IPs reduce IC₅₀ by 30% compared to unsubstituted analogs by improving cellular uptake [3]. X-ray crystallography confirms that 7-methyl groups induce minimal torsion (<5°) in the biphenyl-conjugated IPs, maintaining planarity for intercalation [9].
  • Synergistic Effects: Combining C7-methyl with C3-methanamine creates a "push-pull" electronic system, polarizing the C3-N bond for nucleophilic attack (useful in covalent inhibitors) while retaining scaffold planarity for π-stacking in enzyme pockets [10].

Role of (7-Methylimidazo[1,2-a]pyridin-3-yl)methanamine in Contemporary Neuropharmacology and Oncology Research

Neuropharmacological Applications

The (7-methylimidazo[1,2-a]pyridin-3-yl)methanamine scaffold demonstrates multi-target engagement in neurological disorders:

  • Cholinesterase Inhibition: Derivatives bearing biphenyl side chains exhibit selective AChE inhibition (IC₅₀: 79μM), crucial for Alzheimer’s disease. The methanamine group interacts with the peripheral anionic site (PAS), while the 7-methyl group enhances blood-brain barrier penetration [9]. Molecular docking confirms H-bonding between the methanamine -NH₂ and Tyr337 of AChE.
  • GABAergic Modulation: Though not directly studied for this analog, structurally similar 3-aminomethyl IPs (e.g., zolpidem analogs) bind benzodiazepine sites on GABA_A receptors. The 7-methyl group may augment affinity by filling a hydrophobic subpocket [6].

Table 2: Neuropharmacological Targets of Methanamine-Functionalized IP Derivatives

TargetAffinity/IC₅₀Mechanistic RoleStructural Determinants
Acetylcholinesterase (AChE)79μM (2h analog)PAS binding; ↑ acetylcholine levelsC3-methanamine H-bonding, 7-methyl for hydrophobic fit
Butyrylcholinesterase (BChE)65μM (2j analog)Hydrolysis of butyrylcholine; amyloid regulationDi-Cl phenyl + unsubstituted IP core
GABA_A/benzodiazepine siteNot quantifiedAllosteric modulation; anxiolytic/hypnotic effectsRequires 3-amide/ester for high affinity (non-covalent)

Oncological Applications

In oncology, the 7-methyl-3-methanamine motif enables covalent targeting of mutant kinases:

  • KRAS G12C Inhibition: Novel covalent inhibitors (e.g., I-11) leverage the C3-methanamine for acrylamide warhead attachment, enabling nucleophilic attack on KRAS G12C’s cysteine. The 7-methyl group enhances cellular potency (NCI-H358 IC₅₀: low μM) by optimizing hydrophobic contacts in the switch-II pocket [10].
  • Apoptosis Induction: In HCC1937 breast cancer cells, IP-5 (structurally similar) activates extrinsic apoptosis via caspase-8/7 cleavage and PARP degradation. The 7-methyl analog increases p53 and p21 expression by 2.1-fold, inducing G1/S arrest [3].
  • PI3K/Akt Pathway Suppression: Though not directly tested on this analog, IPs with C3-aminomethyl groups (e.g., HS-173) inhibit PI3Kα (IC₅₀: 8nM). The 7-methyl group may enhance selectivity by occupying a specific hydrophobic cleft in p110α [3] [6].

Table 3: Anticancer Mechanisms of IP Derivatives with 7-Methyl/Methanamine Features

MechanismCompound ExampleCellular EffectKey Structural Features
Covalent KRAS G12C inhibitionI-11GTPase inactivation; ↓ MAPK signalingC3-acrylamide warhead + 7-methyl for hydrophobic fit
p53/p21 activationIP-5G1/S arrest; caspase-7/8 cleavageC3-amide + 7-methyl (HCC1937 IC₅₀: 45μM)
PI3Kα inhibitionHS-173↓ pAkt; ↓ mTOR signaling; autophagyMorpholino-triazine at C3 + unsubstituted C7

Properties

Product Name

(7-Methylimidazo[1,2-A]pyridin-3-YL)methanamine

IUPAC Name

(7-methylimidazo[1,2-a]pyridin-3-yl)methanamine

Molecular Formula

C9H11N3

Molecular Weight

161.20 g/mol

InChI

InChI=1S/C9H11N3/c1-7-2-3-12-8(5-10)6-11-9(12)4-7/h2-4,6H,5,10H2,1H3

InChI Key

DREWDYPXEFVAMR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC=C(N2C=C1)CN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.